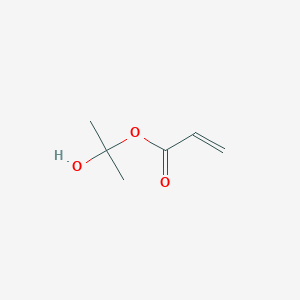

2-Hydroxypropan-2-yl prop-2-enoate

Description

Properties

CAS No. |

50977-29-2 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2-hydroxypropan-2-yl prop-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8/h4,8H,1H2,2-3H3 |

InChI Key |

OLPSPGUBQWMHJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(O)OC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxypropan-2-yl prop-2-enoate chemical structure analysis

Topic: 2-Hydroxypropan-2-yl prop-2-enoate Chemical Structure Analysis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Examination of Structure, Lability, and Functional Applications[1]

Executive Summary & Structural Definition

2-Hydroxypropan-2-yl prop-2-enoate (CAS: 50977-29-2) represents a specialized, chemically labile ester often conflated with its stable isomer, 2-hydroxypropyl acrylate (HPA). Unlike HPA, which contains a secondary alcohol, this specific isomer features a hemiacetal ester linkage formed at a tertiary carbon.

This structural distinction is not merely academic; it dictates the molecule's reactivity profile. While HPA is a standard crosslinking monomer, 2-Hydroxypropan-2-yl prop-2-enoate acts as a latent acid generator or pro-monomer . Its hemiacetal ester bond is susceptible to cleavage under thermal or acidic conditions, releasing acrylic acid and acetone. This property makes it highly relevant for controlled-release drug delivery systems, chemically amplified photoresists, and biodegradable hydrogels.

Structural Identity[2][3][4][5]

| Feature | Specification |

| IUPAC Name | 2-Hydroxypropan-2-yl prop-2-enoate |

| CAS Number | 50977-29-2 |

| Molecular Formula | |

| Molecular Weight | 130.14 g/mol |

| SMILES | C=CC(=O)OC(C)(C)O |

| Key Functional Group | Hemiacetal Ester (Tertiary Alcohol) |

| Stability Class | Labile (Susceptible to Hydrolysis/Thermolysis) |

Scientific Integrity: The Hemiacetal Ester Anomaly

The Isomer Distinction (Critical Analysis)

In high-throughput screening and database retrieval, this compound is frequently misidentified as 2-hydroxypropyl acrylate (HPA) (CAS 999-61-1). It is imperative for researchers to distinguish between the two:

-

HPA (Stable):

. Used for permanent crosslinking. -

Target (Labile):

. Used for transient functionality.

The "2-hydroxypropan-2-yl" group implies the acrylate is esterified to the central carbon of a 2-hydroxy-propane moiety. This creates a carbon atom bonded to:

Chemically, this is the ester of acetone hydrate (gem-diol). Since acetone hydrate is unstable in bulk, this ester is thermodynamically primed to decompose back to its constituents: Acrylic Acid and Acetone.

Mechanism of Action: Acid-Catalyzed Decomposition

The utility of this compound in drug development and lithography lies in its decomposition pathway. Under physiological conditions (pH < 7) or UV-induced acid generation, the molecule undergoes cleavage.

Diagram 1: Decomposition Pathway The following diagram illustrates the retro-addition mechanism where the hemiacetal ester collapses.

Figure 1: Acid-catalyzed decomposition of the hemiacetal ester linkage yielding acetone and acrylic acid.

Experimental Protocols

Protocol: Hydrolytic Stability Assessment

For drug delivery applications (e.g., pH-sensitive prodrug linkers), determining the half-life of this moiety is critical.

Objective: Quantify the degradation rate of 2-hydroxypropan-2-yl prop-2-enoate in simulated physiological fluids.

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Acetate Buffer, pH 5.0 (Simulating endosomal environment).

-

HPLC-grade Acetonitrile.

-

Internal Standard: Benzoic Acid.[4]

Methodology:

-

Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Note: Use anhydrous solvent to prevent premature hydrolysis.

-

Initiation: Spike the stock solution into pre-warmed (37°C) buffer (PBS or Acetate) to a final concentration of 100 µM.

-

Sampling: At defined intervals (

min), remove 100 µL aliquots. -

Quenching: Immediately add 100 µL of cold Acetonitrile to halt enzymatic/chemical activity and precipitate any buffer salts.

-

Analysis: Analyze via Reverse-Phase HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile (Gradient 10% -> 90%).

-

Detection: UV at 210 nm (Acrylate unsaturation).

-

-

Calculation: Plot

vs. time. The slope

Self-Validating Check:

-

Monitor the appearance of the Acrylic Acid peak. The molar appearance of Acrylic Acid must match the molar disappearance of the parent compound (1:1 stoichiometry). If not, investigate side reactions (e.g., polymerization).

Protocol: In-Situ Generation (Theoretical Synthesis)

Direct synthesis is difficult due to instability. The compound is often generated in situ or trapped.

Workflow:

-

Reactants: Acrylic Anhydride + Acetone.

-

Catalyst: Lewis Acid (

) at -78°C. -

Trapping: The reaction attempts to form the hemiacetal ester.

-

Stabilization: Must be stored in a basic, anhydrous matrix to prevent acid-catalyzed reversion.

Applications in Drug Development & Materials

Polarity Switching in Photoresists

In lithography, this molecule serves as a "solubility switch."

-

Initial State: The ester is lipophilic (soluble in organic developers).

-

Exposure: Upon UV exposure (with a Photoacid Generator), the acid catalyzes the cleavage shown in Figure 1.

-

Final State: The product (Poly-acrylic acid) is hydrophilic (soluble in aqueous base developers).

Prodrug Linker Systems

The "hemiacetal ester" motif is a classic strategy in prodrug design to mask carboxylic acids or ketones.

-

Hypothesis: By polymerizing this monomer, one creates a backbone that degrades into poly(acrylic acid) and releases acetone (a generally recognized as safe solvent in low quantities) or other ketones if modified.

-

Benefit: This allows for the creation of pH-responsive hydrogels that degrade rapidly in the acidic tumor microenvironment (pH 6.5) compared to blood (pH 7.4).

Diagram 2: Application Logic

Figure 2: The logic flow from polymerization to triggered release, utilized in smart materials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38988594: [(2R)-2-hydroxypropyl] prop-2-enoate (Isomer Distinction). Retrieved from [Link]

-

Google Patents (2015). EP2937732A1: Photosensitive resin composition and method for producing heat-resistant resin film. (Lists CAS 50977-29-2 as a distinct functional monomer). Retrieved from

-

ChemSrc (2025). CAS 50977-29-2 Entry: 2-hydroxypropan-2-yl prop-2-enoate.[2] Retrieved from [Link]

-

RSC Advances (2013). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. (Context on acrylate hydrolysis mechanisms). Retrieved from [Link]

Sources

- 1. CN102584581A - Preparation process of hydroxy-propyl acrylate - Google Patents [patents.google.com]

- 2. US6048822A - Polyester resin and sublimation transfer image receiver using same - Google Patents [patents.google.com]

- 3. CN102883801A - æ¹è¿çå¾®è¶ååå ¶å¶å¤ - Google Patents [patents.google.com]

- 4. CN105640798A - 离å/离åæºæ¢³å½¢å ±èç©ç»åç©ä»¥åå«ææè¿°ç»åç©ç个人æ¤ç产å - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102883801A - æ¹è¿çå¾®è¶ååå ¶å¶å¤ - Google Patents [patents.google.com]

Structural Divergence and Application Specificity: 2-Hydroxypropan-2-yl prop-2-enoate vs. 2-Hydroxypropyl acrylate (HPA)

Executive Summary

In the realm of functional acrylic monomers, structural isomerism dictates profound differences in chemical stability, reactivity, and industrial utility. While 2-Hydroxypropyl acrylate (HPA) and 2-Hydroxypropan-2-yl prop-2-enoate (2-HP2A) share the same molecular formula (

Molecular Architecture and Mechanistic Causality

HPA: The Stable Network Builder

Commercial 2-Hydroxypropyl acrylate (CAS 25584-83-2) is predominantly a mixture of isomers (2-hydroxy-1-propyl acrylate and 1-hydroxy-2-propyl acrylate) [2]. Its defining structural feature is the spatial separation of the ester linkage from the hydroxyl group by one or two carbon atoms.

-

Causality of Stability: Because the hydroxyl group is situated on a secondary or primary carbon, the ester bond exhibits standard thermodynamic stability. It is not prone to spontaneous cleavage under ambient conditions, allowing the vinyl group to undergo free-radical polymerization while preserving the hydroxyl group for post-polymerization crosslinking (e.g., with diisocyanates to form polyurethanes).

2-HP2A: The Labile Hemiketal Ester

2-Hydroxypropan-2-yl prop-2-enoate (CAS 50977-29-2) represents a radical structural departure. The ester oxygen and the hydroxyl group are bound to the same tertiary carbon, forming a hemiketal ester (a derivative of acetone hydrate).

-

Causality of Lability: Hemiketal esters are intrinsically sensitive to thermal and acidic conditions [4]. Upon exposure to a photoacid generator (PAG) and moderate heat, the ester oxygen or the hydroxyl group is protonated. The extreme steric hindrance of the tertiary carbon is relieved by the cleavage of the C-O bond, forming a stable oxocarbenium/tertiary carbocation intermediate. This intermediate rapidly expels acetone , leaving behind acrylic acid . This dramatic solubility shift (from a hydrophobic ester to a hydrophilic acid) is the foundational mechanism of positive-tone photoresists.

Fig 1. Mechanistic divergence: HPA forms stable networks, whereas 2-HP2A undergoes acid cleavage.

Quantitative Data & Comparative Analysis

The profound impact of atomic connectivity on macroscopic properties is summarized below.

| Property | 2-Hydroxypropyl acrylate (HPA) | 2-Hydroxypropan-2-yl prop-2-enoate (2-HP2A) |

| CAS Number | 25584-83-2 (Mixture) / 999-61-1 | 50977-29-2 |

| Molecular Formula | ||

| Structural Connectivity | Primary/Secondary alcohol + Standard ester | Geminal diol derivative (Hemiketal ester) |

| Chemical Stability | High (Stable under physiological/industrial conditions) | Low (Highly acid-labile and thermally sensitive) |

| Primary Application | Hydrogels, adhesives, automotive coatings | Chemically Amplified Resists (CARs), degradable polymers |

| Cleavage Products | Minimal hydrolysis (requires strong acid/base + prolonged heat) | Rapidly yields Acetone + Acrylic Acid |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the success of each step is confirmed by an intrinsic physical or chemical shift.

Workflow A: Synthesis and Validation of Stable Hydrogels (HPA)

This workflow utilizes HPA to create a moisture-retaining biomedical hydrogel.

-

Monomer Purification: Pass HPA through a basic alumina column to remove the MEHQ inhibitor. Causality: MEHQ quenches free radicals; its removal ensures predictable, linear polymerization kinetics.

-

Polymerization: Dissolve purified HPA (10% w/v) in deionized water. Add 0.1% w/w N,N'-Methylenebisacrylamide (crosslinker) and 0.5% w/w Ammonium Persulfate (initiator). Heat to 60°C for 4 hours.

-

Self-Validation (Swelling Ratio Test): Submerge the resulting polymer disc in PBS (pH 7.4) for 24 hours.

-

Validation Metric: If the disc dissolves, crosslinking failed. If it swells to a stable equilibrium plateau (typically 300-400% of its initial weight), the stable secondary ester network is successfully validated.

-

Workflow B: Formulation and Deprotection Assay in CAR Lithography (2-HP2A)

This workflow leverages the hemiketal instability of 2-HP2A for high-resolution patterning.

-

Anhydrous Polymerization: Synthesize Poly(2-HP2A) via controlled radical polymerization in anhydrous THF. Causality: Strict exclusion of moisture and ambient acid prevents premature cleavage of the highly sensitive hemiketal linkages [3].

-

Resist Formulation & Spin Coating: Dissolve Poly(2-HP2A) and 5 wt% Triphenylsulfonium triflate (a Photoacid Generator, PAG) in propylene glycol methyl ether acetate (PGMEA). Spin-coat onto a silicon wafer at 2000 RPM to achieve a 100 nm film.

-

Exposure and Post-Exposure Bake (PEB): Expose the film to DUV light (248 nm) through a photomask. Bake the wafer at 90°C for 60 seconds. Causality: UV light generates protons from the PAG. The 90°C PEB provides the exact thermal activation energy required for the protons to catalyze the hemiketal cleavage, releasing volatile acetone.

-

Self-Validation (FTIR & Development):

-

Chemical Validation: Perform FTIR on the exposed area. Success is confirmed by the disappearance of the C-O-C hemiketal stretch (~1150 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

-

Physical Validation: Submerge the wafer in 0.26N Tetramethylammonium hydroxide (TMAH). The exposed regions will rapidly dissolve due to the newly formed polyacrylic acid, leaving a high-resolution positive-tone pattern.

-

Fig 2. Self-validating workflow for 2-HP2A in Chemically Amplified Resists (CARs).

References

-

Title: 2-HYDROXYPROPYL ACRYLATE | Source: OSHA Occupational Chemical Database | URL: [Link]

-

Title: 2-Hydroxypropyl acrylate | C6H10O3 | Source: PubChem | URL: [Link]

-

Title: Poly(hemiacetal ester)s: New Class of Polymers with Thermally Dissociative Units in the Main Chain | Source: Macromolecules (ACS Publications) | URL: [Link]

-

Title: Novel ester acetal polymers and their application for positive-tone chemically amplified i-line photoresists | Source: Journal of Materials Chemistry C (RSC Publishing) | URL: [Link]

Thermodynamics of Acetone Hemiacetal Ester Formation: A Technical Guide for Drug Development Professionals

Abstract: The formation and stability of hemiacetal and particularly hemiacetal ester functionalities are of paramount importance in the field of drug development, primarily in the context of prodrug design.[1][2] Understanding the thermodynamic principles that govern these reversible reactions is critical for predicting the in vivo behavior of such prodrugs, including their absorption, distribution, metabolism, and excretion (ADME) profiles. This in-depth technical guide provides a comprehensive overview of the thermodynamics of acetone hemiacetal ester formation, intended for researchers, scientists, and drug development professionals. It delves into the theoretical underpinnings, experimental methodologies for determining thermodynamic parameters, and practical considerations for designing stable and effective prodrugs.

Introduction

Hemiacetal and ester moieties are frequently incorporated into drug molecules to modulate their physicochemical properties.[3] Hemiacetal esters, in particular, serve as valuable transient functionalities in prodrugs, which are inactive precursors that are metabolically converted to the active drug in the body.[1][2] This strategy can enhance drug solubility, stability, and bioavailability.[2][4] The successful design of a hemiacetal ester prodrug hinges on a delicate thermodynamic balance: the prodrug must be stable enough to reach its target, yet labile enough to release the active drug at the desired site of action. This guide will explore the thermodynamic landscape of acetone hemiacetal ester formation, providing the foundational knowledge required to navigate this critical aspect of drug design.

Part 1: Theoretical Framework - The Thermodynamics of Reversible Reactions

The formation of acetone hemiacetal and its subsequent esterification are reversible processes governed by fundamental thermodynamic principles. The spontaneity and extent of these reactions are determined by the change in Gibbs free energy (ΔG).[5][6]

-

Gibbs Free Energy (ΔG): This is the ultimate determinant of a reaction's spontaneity at constant temperature and pressure.[6] A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero signifies that the system is at equilibrium.[7] The Gibbs free energy change is defined by the equation:

-

Enthalpy (ΔH): This represents the change in heat content of the system during a reaction.[8] An exothermic reaction releases heat (negative ΔH), while an endothermic reaction absorbs heat (positive ΔH).

-

Entropy (ΔS): This is a measure of the change in disorder or randomness of a system.[9] Reactions that result in an increase in the number of molecules or greater molecular freedom typically have a positive ΔS.

-

Equilibrium Constant (Keq): This value quantifies the ratio of products to reactants at equilibrium. It is directly related to the standard Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(Keq) [6]

where R is the gas constant and T is the temperature in Kelvin.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

G [label="ΔG", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="ΔH", pos="-1.5,0!"]; S [label="ΔS", pos="1.5,0!"]; K [label="Keq", pos="0,-1!"]; T [label="T", pos="0.75,0.5!"];

G -- H [label="-"]; G -- S [label="-T"]; G -- K [label=" α -RT ln"]; } caption: "Relationship between key thermodynamic parameters."

Part 2: Acetone Hemiacetal Formation - A Thermodynamic Perspective

The initial step in the formation of an acetone hemiacetal ester is the reaction of acetone with an alcohol to form a hemiacetal. This is a reversible addition reaction.

Reaction Mechanism: The formation of a hemiacetal can be catalyzed by either acid or base.[10][11] Under acidic conditions, the carbonyl oxygen of acetone is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[12] Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Acetone [label="Acetone"]; Alcohol [label="Alcohol"]; Protonation [label="Protonation of Carbonyl (Acid Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack"]; Deprotonation [label="Deprotonation"]; Hemiacetal [label="Hemiacetal"];

Acetone -> Protonation; Protonation -> Nucleophilic_Attack; Alcohol -> Nucleophilic_Attack; Nucleophilic_Attack -> Deprotonation; Deprotonation -> Hemiacetal; } caption: "Acid-catalyzed acetone hemiacetal formation pathway."

Factors Influencing Stability:

-

Steric Hindrance: Increased steric bulk on either the ketone or the alcohol can shift the equilibrium towards the starting materials.

-

Electronic Effects: Electron-withdrawing groups on the alcohol can decrease its nucleophilicity, slowing the reaction and potentially shifting the equilibrium. Conversely, electron-donating groups on the acetone can decrease the electrophilicity of the carbonyl carbon.

-

Solvent Effects: The polarity of the solvent can influence the stability of the reactants and products, thereby affecting the equilibrium position.

Thermodynamic Data for Acetone Hemiacetal Formation:

The formation of acyclic hemiacetals is often an equilibrium where neither the reactants nor the products are strongly favored, resulting in an equilibrium constant near 1.[9] The enthalpy change (ΔH) for this reaction is typically slightly negative, as the formation of two C-O single bonds is marginally more stable than one C=O double bond.[9] However, the reaction is entropically unfavorable (negative ΔS) because two molecules combine to form one, leading to a more ordered system.[9]

| Parameter | Typical Value Range | Driving Force |

| ΔH | -5 to -15 kJ/mol | Favorable (exothermic) |

| ΔS | -80 to -120 J/mol·K | Unfavorable (increased order) |

| ΔG | Slightly positive to slightly negative | Dependent on the balance of ΔH and TΔS |

| Keq | 0.1 to 10 | Often near equilibrium |

Part 3: Hemiacetal Esterification - Thermodynamics and Kinetics

The hemiacetal can further react with a carboxylic acid to form a hemiacetal ester. This is also a reversible reaction, often driven to completion by removing the water formed.

Reaction Mechanism: The esterification of a hemiacetal can proceed through various mechanisms, with acid catalysis being common. The acid protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (water). The carboxylic acid then acts as a nucleophile, attacking the carbocation intermediate.

Thermodynamic vs. Kinetic Control: The reaction conditions can be manipulated to favor either the thermodynamically more stable product or the kinetically favored product (the one that forms fastest). For prodrug design, achieving the thermodynamically stable product is usually the goal to ensure a reasonable shelf-life.

Influence of Catalysts: Acid catalysts accelerate the rate at which equilibrium is reached but do not alter the position of the equilibrium itself.

Thermodynamic Data for Hemiacetal Esterification:

The thermodynamics of hemiacetal esterification are influenced by the stability of the resulting ester. The stability of hemiacetal esters is dependent on their structure; for instance, those with conjugated double bonds are generally less stable than their saturated counterparts.[13]

| Parameter | Typical Value Range | Driving Force |

| ΔH | -10 to -30 kJ/mol | Generally favorable (exothermic) |

| ΔS | Can be positive or negative | Dependent on reaction conditions |

| ΔG | Generally negative (if water is removed) | Favorable under appropriate conditions |

| Keq | > 1 (if water is removed) | Product favored |

Part 4: Experimental Determination of Thermodynamic Parameters

Accurate determination of thermodynamic parameters is crucial for understanding and predicting the behavior of hemiacetal ester systems.[14] Several experimental and computational techniques can be employed.

Direct Methods

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a reaction, providing a direct measurement of the enthalpy change (ΔH).[15] By analyzing the binding isotherm, one can also determine the equilibrium constant (Keq) and thus calculate the Gibbs free energy (ΔG) and entropy (ΔS).

Experimental Protocol for ITC:

-

Sample Preparation: Prepare solutions of the hemiacetal and the carboxylic acid in a suitable buffer.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Titration: Inject small aliquots of the carboxylic acid solution into the sample cell containing the hemiacetal solution.

-

Data Acquisition: Record the heat changes after each injection.

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract ΔH, Keq, and the stoichiometry of the reaction.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is particularly useful for determining heat capacity changes (ΔCp) associated with a reaction.

Indirect Methods

Variable Temperature NMR (VT-NMR): This powerful technique allows for the determination of the equilibrium constant (Keq) at different temperatures.[16][17] By plotting ln(Keq) versus 1/T (a van't Hoff plot), the enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined from the slope and intercept, respectively.[18]

Experimental Protocol for VT-NMR:

-

Sample Preparation: Prepare an NMR sample containing the reactants and a suitable deuterated solvent.

-

Instrument Setup: Place the sample in the NMR probe and allow it to equilibrate at the starting temperature.[19]

-

Data Acquisition: Acquire NMR spectra at a series of different temperatures, ensuring the system reaches thermal equilibrium at each temperature.[18][20]

-

Data Analysis: Integrate the signals corresponding to the reactants and products to determine their concentrations and calculate Keq at each temperature.

-

Van't Hoff Analysis: Plot ln(Keq) versus 1/T. The slope of the resulting line is equal to -ΔH/R, and the y-intercept is equal to ΔS/R.

dot graph { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Prepare NMR Sample"]; Equilibrate [label="Equilibrate at T1"]; Acquire [label="Acquire Spectrum at T1"]; Change_T [label="Change to T2"]; Equilibrate2 [label="Equilibrate at T2"]; Acquire2 [label="Acquire Spectrum at T2"]; Repeat [label="Repeat for Multiple Temperatures", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Integrate Peaks & Calculate Keq"]; Plot [label="Create van't Hoff Plot"]; Extract [label="Extract ΔH and ΔS"];

Start -> Equilibrate; Equilibrate -> Acquire; Acquire -> Change_T; Change_T -> Equilibrate2; Equilibrate2 -> Acquire2; Acquire2 -> Repeat; Repeat -> Analyze; Analyze -> Plot; Plot -> Extract; } caption: "Experimental workflow for VT-NMR analysis."

Computational Chemistry:

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to model reaction thermodynamics and predict parameters like ΔH, ΔS, and ΔG.[21] These methods are valuable for screening potential prodrug candidates and for gaining insights into reaction mechanisms at a molecular level.[22]

Part 5: Case Study - A Hypothetical Drug Candidate

Consider a hypothetical drug molecule with a primary alcohol functional group that suffers from poor aqueous solubility. To improve its pharmacokinetic profile, an acetone hemiacetal ester prodrug strategy is proposed.

-

Design: The drug's alcohol is reacted with acetone to form a hemiacetal, which is then esterified with a biocompatible carboxylic acid.

-

Thermodynamic Considerations:

-

Stability at Stomach pH (pH 1-2): The hemiacetal ester must be sufficiently stable to withstand the acidic environment of the stomach to avoid premature release of the drug. The thermodynamics would favor the intact prodrug under these conditions.

-

Lability at Blood pH (pH 7.4): In the bloodstream, the ester linkage should be susceptible to enzymatic or hydrolytic cleavage to release the active drug. The thermodynamics should favor the hydrolysis reaction at this physiological pH.

-

-

Experimental Approach: VT-NMR and ITC would be employed to determine the thermodynamic parameters of both the formation and hydrolysis of the prodrug under different pH conditions, mimicking the physiological environments.

Conclusion

A thorough understanding of the thermodynamics of acetone hemiacetal ester formation is indispensable for the rational design of effective and safe prodrugs. The interplay of enthalpy and entropy, as reflected in the Gibbs free energy change, dictates the stability and reactivity of these crucial functionalities. By leveraging a combination of theoretical principles and robust experimental techniques such as ITC and VT-NMR, drug development professionals can precisely engineer the thermodynamic properties of hemiacetal ester prodrugs to optimize their performance in vivo. This knowledge-driven approach ultimately contributes to the development of more effective therapeutics with improved patient outcomes.

References

- Computational Modeling Of Reaction Thermodynamics Us. (n.d.).

- Calorimetry - Chemistry LibreTexts. (2026, January 27).

- Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. (n.d.).

- Calorimeters: A Complete Guide to Heat Measurement Science. (2024, May 8). FindLight.

- Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. (n.d.).

- Computational Chemistry Explained | Predicting Reactions Before Experiments. (2026, January 30). YouTube.

- Calorimetry - Chemistry 2e | OpenStax. (2019, February 14).

- Determining thermodynamic parameters of a reaction by electrochemical measurements. (n.d.).

- Computational Thermodynamic Properties. (n.d.). Fiveable.

- Thermodynamics in Chemical Reactions: Entropy, Enthalpy, and Free Energy. (2025, October 27).

- Calorimetry - UCalgary Chemistry Textbook. (n.d.).

- Calorimetry - IGCSE Chemistry Revision Notes. (2025, March 11). Save My Exams.

- Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments.

- Estimating Thermodynamic and Equilibrium Quantities of Exothermic Reversible Processes. (2013, May 13). Industrial & Engineering Chemistry Research - ACS Publications.

- Enthalpy versus entropy—some examples. (2025, May 17).

- Pressure Stabilization and Solvation Thermodynamics of a Hemiketal Reaction Intermediate. (2025, August 7). ResearchGate.

- Variable temperature van't Hoff study of the equilibrium of 1 and 4. (n.d.). The Royal Society of Chemistry.

- PRODRUG DESIGN: AN OVERVIEW. (n.d.).

- Molecular dynamics studies by NMR spectroscopy. (n.d.). UCL.

- An Experimental Determination of Thermodynamic Values. (n.d.). ResearchGate.

- Instructions for Variable Temperature (VT) Operation. (n.d.). NMR.

- Variable Temperature NMR Experiments. (n.d.).

- Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. (2013, April 11).

- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). SCIRP.

- Essential Principles in Prodrugs Design. (2024, October 27).

- Gibbs Free Energy. (n.d.).

- Gibbs free energy - Wikipedia. (n.d.).

- End-Group Dye-Labeled Poly(hemiacetal ester) Block Copolymers: Enhancing Hydrolytic Stability and Loading Capacity for Micellar (Immuno-)Drug Delivery. (2024, December 9). PubMed.

- Thermodynamic Parameters Interpretation From Experimental Data. (2021, September 25). YouTube.

- Hemiacetal and Acetal Formation. (n.d.). Pearson.

- Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. (2020, October 30). MDPI.

- Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry.

- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004, June 29). Sites@Rutgers.

- Addition of Alcohols to form Hemiacetals and Acetals. (2023, January 22). Chemistry LibreTexts.

- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC.

- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI.

- Amino Acids in the Development of Prodrugs. (n.d.). PMC.

- Gibbs Energy (Free Energy) – Introductory Chemistry. (n.d.). Campus Manitoba PressbooksEDU Network.

- Acetals and Hemiacetals with Practice Problems. (n.d.). Chemistry Steps.

- The Gibbs Free Energy - Chemistry LibreTexts. (2023, May 13).

- Change in Gibbs Free Energy from Thermodynamic Data (two methods explained). (2022, November 24). YouTube.

- Acetone. (n.d.). NIST WebBook.

- Acetone - Wikipedia. (n.d.).

- Thermodynamic Properties of the Azeotropic Mixture of Acetone, Cyclohexane and Methanol. (n.d.). ResearchGate.

Sources

- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 2. cajmns.casjournal.org [cajmns.casjournal.org]

- 3. sites.rutgers.edu [sites.rutgers.edu]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Gibbs Free Energy [chemed.chem.purdue.edu]

- 6. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 7. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Enthalpy versus entropy—some examples [ns1.almerja.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway [mdpi.com]

- 14. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calorimeters: A Complete Guide to Heat Measurement Science [findlight.net]

- 16. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. rsc.org [rsc.org]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 21. esports.bluefield.edu - Computational Modeling Of Reaction Thermodynamics Us [esports.bluefield.edu]

- 22. youtube.com [youtube.com]

Gem-Diol Monoacrylate Esters: A New Frontier in Degradable Polymers and Advanced Drug Delivery

Abstract

The quest for novel monomers that can impart unique functionalities to polymers is a perpetual driver of innovation in materials science and drug delivery. This technical guide introduces a promising, yet largely unexplored, class of monomers: gem-diol monoacrylate esters. These unique structures, containing both a polymerizable acrylate group and a hydrolytically susceptible gem-diol monoester linkage, offer a compelling platform for the design of next-generation degradable polymers. This document will provide a comprehensive overview of the theoretical underpinnings, proposed synthetic strategies, potential polymerization characteristics, and prospective applications of these novel monomers, with a particular focus on their utility in the development of advanced drug delivery systems and other biomedical applications.

Introduction: The Untapped Potential of Gem-Diol Monoacrylate Esters

Geminal diols (gem-diols), organic compounds featuring two hydroxyl groups attached to the same carbon atom, are typically transient intermediates in the hydration of aldehydes and ketones.[1][2] Their inherent instability and propensity to dehydrate back to the corresponding carbonyl compound has historically limited their isolation and application in synthetic chemistry.[3][4] However, certain structural features, such as the presence of electron-withdrawing groups or incorporation into strained ring systems, can significantly stabilize the gem-diol form.[2][5]

The concept of incorporating this labile gem-diol functionality into a polymerizable monomer, specifically as a monoacrylate ester, opens up exciting possibilities. The resulting gem-diol monoacrylate esters would possess a unique combination of a reactive acrylate moiety for polymerization and a hydrolytically cleavable ester linkage directly attached to the gem-diol carbon. This arrangement is hypothesized to create polymers with precisely controllable degradation profiles, offering a significant advantage over conventional degradable polyesters where hydrolysis can sometimes be slow or difficult to tune.

This guide will serve as a foundational resource for researchers and professionals in polymer chemistry, materials science, and drug development, providing a roadmap for the exploration and exploitation of this novel class of monomers.

The Core Concept: Designing for Degradability

The central hypothesis underpinning the utility of gem-diol monoacrylate esters is the inherent instability of the gem-diol monoester linkage within a polymer backbone. Upon exposure to aqueous environments, this linkage is expected to be susceptible to hydrolysis, leading to the cleavage of the polymer chain.

Diagram 1: Proposed Hydrolytic Degradation of a Polymer Incorporating a Gem-Diol Monoacrylate Ester

Caption: Proposed hydrolytic degradation pathway.

This controlled degradation mechanism offers several potential advantages for biomedical applications:

-

Tunable Degradation Rates: The rate of hydrolysis, and therefore polymer degradation, could be finely tuned by modifying the substituents on the gem-diol carbon. Electron-withdrawing groups would be expected to accelerate hydrolysis, while sterically bulky groups might hinder it.

-

Benign Degradation Products: The degradation products are anticipated to be the parent aldehyde or ketone, a polymer fragment with a carboxylic acid terminus, and a small molecule derived from the acrylate portion, all of which could be designed to be biocompatible and readily metabolized.

-

"On-Demand" Drug Release: In the context of drug delivery, the degradation of the polymer matrix could be triggered by specific physiological conditions (e.g., pH changes in tumor microenvironments or endosomes), leading to the controlled and targeted release of encapsulated therapeutic agents.

Synthetic Strategies: Navigating the Challenge of Instability

The synthesis of gem-diol monoacrylate esters presents a significant synthetic challenge due to the inherent instability of the gem-diol moiety. Direct esterification of a pre-formed gem-diol is likely to be complicated by dehydration. Therefore, a more strategic approach is required.

Proposed Synthetic Pathway: Acylation of a Protected Gem-Diol Precursor

A plausible and controllable route to gem-diol monoacrylate esters involves a two-step process starting from a stable aldehyde or ketone.

Step 1: Formation of a Hemiacetal or Related Protected Intermediate. The starting aldehyde or ketone can be reacted with an alcohol under acidic or basic catalysis to form a hemiacetal. This intermediate is generally more stable than the corresponding gem-diol.

Step 2: Selective Monoacylation. The hemiacetal, possessing a single free hydroxyl group, can then be selectively acylated using acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) at low temperatures.[6] This reaction should be performed under anhydrous conditions to prevent hydrolysis of the acryloyl chloride and the hemiacetal.

Diagram 2: Proposed Synthesis of a Gem-Diol Monoacrylate Ester

Caption: A two-step synthetic approach.

Table 1: Key Considerations for the Synthesis of Gem-Diol Monoacrylate Esters

| Parameter | Consideration | Rationale |

| Starting Carbonyl | Aldehydes are generally more reactive and form less stable gem-diols than ketones. The presence of electron-withdrawing groups (e.g., in chloral) can stabilize the gem-diol.[7] | The choice of carbonyl will directly influence the stability of the intermediate and the final monomer. |

| Protecting Group | The alcohol used for hemiacetal formation should be carefully chosen. A bulky alcohol could offer steric protection during acylation. | The protecting group must be stable to the acylation conditions and ideally easily removable if the free gem-diol is desired post-polymerization. |

| Acylating Agent | Acryloyl chloride is highly reactive.[6] Other activated acrylic acid derivatives could also be considered. | The high reactivity is necessary for efficient acylation at low temperatures, minimizing side reactions. |

| Reaction Conditions | Low temperatures (-20 to 0 °C) and anhydrous conditions are crucial. | Minimizes dehydration of the hemiacetal and hydrolysis of the acylating agent. |

| Purification | Purification of the final monomer will likely require non-aqueous chromatographic techniques. | The hydrolytic instability of the product precludes the use of aqueous workups. |

Experimental Protocol: A Hypothetical Synthesis of 2,2,2-Trichloro-1-(acryloyloxy)ethan-1-ol

The following is a proposed, yet to be experimentally validated, protocol for the synthesis of a gem-diol monoacrylate ester derived from chloral, a compound known to form a stable gem-diol (chloral hydrate).[7]

-

Formation of the Hemiacetal:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chloral (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of anhydrous ethanol (1.0 eq) in diethyl ether via the dropping funnel.

-

Stir the reaction mixture at 0 °C for 1 hour. The formation of the hemiacetal can be monitored by thin-layer chromatography (TLC).

-

-

Acylation:

-

To the cooled solution of the hemiacetal, add triethylamine (1.1 eq).

-

Slowly add a solution of acryloyl chloride (1.05 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture under a nitrogen atmosphere to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure at a low temperature to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

-

Polymerization and Polymer Properties

Gem-diol monoacrylate esters are expected to undergo free-radical polymerization in a manner analogous to other acrylate monomers. The polymerization can be initiated using standard thermal or photoinitiators.

Table 2: Predicted Properties of Poly(gem-diol monoacrylate ester)s

| Property | Predicted Characteristic | Rationale |

| Degradability | Hydrolytically degradable. | The gem-diol monoester linkage is the key labile point in the polymer backbone. |

| Solubility | The solubility will depend on the nature of the substituents on the gem-diol carbon and the overall polymer architecture. | Hydrophilic or hydrophobic side chains can be incorporated to tune solubility. |

| Thermal Properties | The glass transition temperature (Tg) will be influenced by the side chain structure. | Bulky side chains will likely increase the Tg. |

| Mechanical Properties | The mechanical properties will be dependent on the molecular weight and cross-linking density (if applicable). | Cross-linking with diacrylates can be used to form hydrogels with tunable mechanical strength. |

Applications in Drug Delivery and Beyond

The unique properties of polymers derived from gem-diol monoacrylate esters make them highly attractive for a range of biomedical applications, particularly in the field of drug delivery.

-

Controlled Release Systems: The tunable degradation rate of these polymers could be exploited to create drug delivery vehicles that release their payload over a specific and predetermined timeframe.

-

Stimuli-Responsive Materials: By incorporating specific chemical moieties into the monomer structure, it may be possible to design polymers that degrade in response to specific triggers, such as changes in pH or the presence of certain enzymes. This would enable the development of "smart" drug delivery systems that release their cargo only at the site of action.

-

Temporary Medical Devices: The degradable nature of these polymers makes them suitable for use in temporary medical implants, such as sutures, stents, and scaffolds for tissue engineering, which would degrade and be absorbed by the body after they have served their purpose.

Beyond biomedical applications, these degradable polymers could also find use in environmentally friendly plastics and coatings.

Future Directions and Conclusion

The field of gem-diol monoacrylate esters is in its infancy, and significant research is required to fully realize their potential. Key areas for future investigation include:

-

Optimization of Synthetic Routes: The development of robust and scalable synthetic methods for a variety of gem-diol monoacrylate esters is a critical first step.

-

Detailed Polymerization Studies: A thorough investigation of the polymerization kinetics and the physical and chemical properties of the resulting polymers is necessary.

-

In-depth Degradation Studies: A comprehensive understanding of the degradation mechanisms and the factors that influence the degradation rate is essential for designing materials with predictable performance.

-

Exploration of Applications: The evaluation of these novel polymers in a range of applications, from drug delivery to biodegradable packaging, will be crucial for demonstrating their practical utility.

References

- Reactivity of "living" t-butyl acrylic anions towards aldehydes: application to the synthesis of hydroxyl-termin

-

Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science.[3][4]

-

Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC.[3]

-

Geminal diol - Wikipedia.[2]

- Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes - PMC. (Source not found)

- RAFT Synthesis of Acrylic Copolymers Containing Poly(ethylene glycol)

- New Aldehyde‐Functional Methacrylic Water‐Soluble Polymers - ResearchG

- One-Pot Synthesis of α-Substituted Acrylates - ResearchG

-

EP0309248A2 - Acrylated diols - Google Patents.[8]

-

Selective Monoacylation of Diols and Asymmetric Desymmetrization of Dialkyl meso-Tartrates Using 2-Pyridyl Esters as Acylating Agents and Metal Carboxylates as Catalysts - PubMed.[9]

- Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols - ChemRxiv. (Source not found)

-

Addition of Water to form Hydrates (Gem-Diols) - Chemistry LibreTexts.[5]

- The Chemistry and Applications of Gem-Diols | Request PDF - ResearchG

- Synthesis and polymerization of bio-based acrylates: a review - ResearchG

-

Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols - ResearchGate.[10]

-

Selective Monoacetylation of Symmetrical Diols and Selective Monodeacetylation of Symmetrical Diacetates Using HY-Zeolite as Reusable Heterogeneous Catalyst | Request PDF - ResearchGate.[11]

- Amylase catalyzed synthesis of glycosyl acrylates and their polymerization - RSC Publishing. (Source not found)

- Polymerization Catalyst of the Triethylaluminum-Chloral Hydrate System. I. Triethylaluminum-Chloral Hydrate Reaction and Catalyst Activity in Cationic Polymerization | Bulletin of the Chemical Society of Japan | Oxford Academic. (Source not found)

- Embracing the challenges of aldehyde polymerization - American Chemical Society. (Source not found)

-

An In-depth Technical Guide to the Reactions of Acryloyl Chloride with Water and Alcohols - Benchchem.[6]

- Synthesis and Characterization of Biodegradable Polymers Based on Glucose Deriv

- Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (Source not found)

- Binary Thiol-Acrylate Photopolymerization for the Design of Degradable Acetal-Functionalized Hydrogels - ResearchG

- Preparation of Acryloyl Chloride by Adding Acrylic Acid in Drops and Distilling Continuously. (Source not found)

- US2784237A - Chloral derivatives and methods for their preparation - Google P

- Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed. (Source not found)

- Synthesis and Application of Reactive Acrylic Latexes: Effect of Particle Morphology - PMC. (Source not found)

- Acryloyl Chloride Synthesis Methods | PDF | Distillation | Organic Chemistry - Scribd. (Source not found)

-

Chloral hydrate - Wikipedia.[7]

- New Methods in the Synthesis of (Meth)

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amylase catalyzed synthesis of glycosyl acrylates and their polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 8. EP0309248A2 - Acrylated diols - Google Patents [patents.google.com]

- 9. Selective Monoacylation of Diols and Asymmetric Desymmetrization of Dialkyl meso-Tartrates Using 2-Pyridyl Esters as Acylating Agents and Metal Carboxylates as Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis and Stabilization of 2-Hydroxypropan-2-yl Prop-2-enoate

Introduction & Mechanistic Insights

The synthesis of 2-hydroxypropan-2-yl prop-2-enoate (CAS: 50977-29-2) via the direct addition of acrylic acid to acetone presents a unique intersection of thermodynamic and kinetic challenges. As a hemiketal ester, the target molecule is inherently prone to dissociation. Successfully isolating this compound requires a deep understanding of the reaction's causality, specifically balancing the entropic penalty of the addition reaction with the kinetic risk of runaway monomer polymerization.

Thermodynamic Causality: Overcoming the Hemiketal Equilibrium

The formation of a hemiketal ester from a ketone (acetone) and a carboxylic acid (acrylic acid) is entropically unfavorable (

Kinetic Causality: Aerobic Polymerization Inhibition

Acrylic acid is highly reactive and prone to exergonic autoxidation and radical oligomerization, which can lead to catastrophic runaway reactions. The addition of hydroquinone monomethyl ether (MEHQ, 4-methoxyphenol) is mandatory.

Crucially, MEHQ does not trap primary carbon-centered radicals directly . Instead, it requires dissolved molecular oxygen to convert primary radicals into peroxy radicals (ROO•). MEHQ then terminates the chain via hydrogen-atom transfer to the peroxy radical, forming a stable phenoxy radical [1]. Therefore, this protocol must be executed under an aerobic atmosphere (ambient air or dry air sparging). Attempting this synthesis under standard inert-gas (N₂/Ar) Schlenk conditions will disable the MEHQ inhibitor and cause the acrylic acid to polymerize [2].

Experimental Design & Quantitative Specifications

The protocol is designed as a self-validating system. Every reagent choice and environmental condition serves a specific mechanistic purpose that can be monitored in real-time. Anhydrous p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst to protonate the acetone carbonyl, increasing its electrophilicity without introducing water, which would rapidly hydrolyze the hemiketal ester product.

Table 1: Reagent Specifications & Causality

| Reagent | Role | Quantity | Causality / Rationale |

| Acetone (Anhydrous) | Reactant / Solvent | 10.0 equiv | Drives equilibrium forward; acts as a thermal heat sink. |

| Acrylic Acid | Reactant | 1.0 equiv | Limiting reagent; kept low to minimize polymerization risk. |

| p-TsOH (Anhydrous) | Brønsted Catalyst | 0.05 equiv | Protonates acetone carbonyl; must be strictly anhydrous. |

| MEHQ | Radical Inhibitor | 200 ppm | Traps ROO• radicals to prevent runaway polymerization. |

Table 2: In-Process Analytical Validation (FT-IR)

| Functional Group | Starting Material (cm⁻¹) | Product (cm⁻¹) | Validation Status |

| O–H Stretch | 2500–3000 (Broad, Acid) | ~3400 (Sharp, Hemiketal) | Confirms addition; loss of acid. |

| C=O Stretch | ~1700 (Conjugated Acid) | ~1720 (Ester) | Confirms esterification. |

| C=C Stretch | 1630–1640 | 1630–1640 | Must remain intact (no polymerization). |

Visualizing the Workflows

Figure 1: Step-by-step workflow for the synthesis and isolation of the hemiketal ester.

Figure 2: MEHQ radical inhibition mechanism requiring aerobic conditions.

Step-by-Step Protocol & Self-Validating Checkpoints

Phase 1: Preparation of the Reaction Matrix

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, and an open-air drying tube (filled with anhydrous CaCl₂) to allow oxygen ingress while preventing ambient moisture contamination.

-

Add 200 mL of anhydrous acetone (approx. 2.7 mol) to the flask.

-

Add 0.86 g of anhydrous p-TsOH (5.0 mmol). Stir until completely dissolved.

-

Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Phase 2: Controlled Aerobic Addition

-

In a separate beaker, prepare the reactant solution: 7.2 g of glacial acrylic acid (100 mmol) containing 200 ppm of MEHQ.

-

Transfer the acrylic acid solution to a pressure-equalizing dropping funnel.

-

Begin dropwise addition of the acrylic acid into the stirring acetone solution at a rate of 1 drop per second.

-

Self-Validating Checkpoint (Temperature): Monitor the internal thermocouple. The addition is exothermic. If the temperature spikes above 5 °C, halt the addition immediately and increase the stirring rate. Sustained temperatures above 5 °C shift the equilibrium backward and increase polymerization risk.

-

Self-Validating Checkpoint (Viscosity): Observe the vortex. If the solution becomes viscous or the stir bar struggles, radical polymerization has bypassed the MEHQ inhibitor. Quench the reaction immediately and discard.

-

Once the addition is complete, maintain the reaction at 0–5 °C for 4 to 6 hours.

Phase 3: Quenching and Workup

-

To halt the reaction and prevent the reverse equilibrium, the acid catalyst must be neutralized rapidly. Pour the cold reaction mixture into a vigorously stirring biphasic mixture of 200 mL ice-cold saturated aqueous NaHCO₃ and 150 mL cold diethyl ether (Et₂O).

-

Self-Validating Checkpoint (pH): Test the aqueous layer with pH paper. It must read pH > 7. If acidic, unreacted acrylic acid and p-TsOH remain, which will catalyze the decomposition of the hemiketal ester during concentration. Add more NaHCO₃ until basic.

-

Separate the organic layer. Extract the aqueous layer with an additional 2 × 100 mL of cold Et₂O.

-

Combine the organic layers, wash with 100 mL of cold brine, and dry over anhydrous Na₂SO₄.

Phase 4: Isolation and Storage

-

Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Critical: The water bath must not exceed 20 °C. Heating will cause the hemiketal ester to revert to acetone and acrylic acid.

-

Purify the crude residue via flash column chromatography using Neutral Alumina (not silica gel, as the inherent acidity of silica will degrade the product), eluting with a cold hexane/ethyl acetate gradient.

-

Validate the fractions using FT-IR (refer to Table 2).

-

Pool the pure fractions, concentrate in vacuo at < 20 °C, and immediately store the isolated 2-hydroxypropan-2-yl prop-2-enoate under an air headspace at -20 °C.

References

-

Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 23, 4675-4685.[Link] [1]

-

Cutié, S., Henton, D., et al. (1997). The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels. Journal of Applied Polymer Science, 64(3), 577-589.[Link] [2]

Application Note: Protocol for Low-Temperature Radical Polymerization of Hemiacetal Acrylates

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Preserving thermally labile linkages via Photoinitiated Reversible Addition-Fragmentation Chain Transfer (Photo-RAFT) polymerization.

Introduction & Mechanistic Rationale

Hemiacetal esters (HAEs) are highly versatile functional groups in polymer chemistry, prized for their dynamic covalent nature, acid-lability, and thermal responsiveness[1]. Polymers incorporating HAE moieties in their side chains or backbones are increasingly utilized in recyclable materials, advanced photoresists, and targeted drug delivery systems due to their ability to undergo controlled degradation into benign small molecules (e.g., carboxylic acids and vinyl ethers)[2][3].

The Causality of Low-Temperature Conditions

The defining feature of the hemiacetal ester linkage—its cleavability—presents a significant synthetic challenge. HAEs are thermally dissociative; at elevated temperatures (typically >60 °C), the equilibrium shifts toward dissociation, yielding a carboxylic acid and a vinyl ether[4][5]. Consequently, conventional thermal free-radical polymerization (FRP) using initiators like AIBN (which requires heating to 65–70 °C) leads to premature monomer degradation, loss of the HAE functionality, and uncontrolled polymerization kinetics.

To preserve the structural integrity of the HAE groups during synthesis, radical polymerization must be conducted at ambient or sub-ambient temperatures. Photoinitiated RAFT (Photo-RAFT) polymerization is the optimal methodology[3][6]. By utilizing a visible-light photocatalyst or direct photoactivation of a chain transfer agent (CTA) at 20 °C, researchers can achieve living/controlled radical polymerization with high fidelity, narrow molecular weight distributions (dispersity, Đ < 1.2), and near-quantitative retention of the HAE linkages[7].

Mechanistic Pathway

Figure 1: Mechanistic divergence of hemiacetal acrylate polymerization under photo-RAFT vs. thermal conditions.

Comparative Data: Thermal vs. Low-Temperature Photo-RAFT

The following table summarizes the causal relationship between polymerization conditions and the structural integrity of the resulting hemiacetal-containing polymers, synthesizing expected outcomes based on established literature[3][4].

| Polymerization Method | Initiator / Catalyst | Temp (°C) | Dispersity (Đ) | HAE Retention (%) | Outcome / Structural Integrity |

| Thermal FRP | AIBN | 70 °C | > 2.0 | < 40% | Poor. Extensive thermal dissociation; cross-linking via liberated vinyl ethers. |

| Redox FRP | APS / TEMED | 25 °C | 1.8 - 2.5 | > 95% | Moderate. High HAE retention, but lacks molecular weight control (dead chains). |

| Photo-RAFT | Trithiocarbonate / Blue LED | 20 °C | < 1.2 | > 98% | Excellent. Living character preserved; intact functional side-chains. |

Experimental Protocol: Low-Temperature Photo-RAFT

Self-Validating System Design: This protocol incorporates specific validation checkpoints. Because oxygen is a potent radical scavenger that inhibits low-temperature polymerization, rigorous degassing is mandatory[8][9]. Furthermore, post-polymerization NMR analysis is integrated to verify the absence of vinylic protons, confirming that thermal dissociation did not occur.

Materials & Reagents

-

Monomer: Hemiacetal acrylate derivative (e.g., 1-alkoxyethyl acrylate).

-

Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

-

Photocatalyst: Eosin Y or Ruthenium-based complex (e.g., Ru(bpy)₃Cl₂).

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Light Source: 460 nm Blue LED array.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for low-temperature Photo-RAFT polymerization.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried Schlenk tube, dissolve the hemiacetal acrylate monomer (1.0 M) in the chosen anhydrous solvent.

-

Add the CTA and photocatalyst. A standard molar ratio of [Monomer]:[CTA]:[Photocatalyst] is 100:1:0.01.

-

Expert Insight: Maintaining a low photocatalyst concentration prevents unwanted side-reactions, ensures uniform light penetration, and simplifies post-reaction purification.

Step 2: Degassing (Freeze-Pump-Thaw)

-

Seal the Schlenk tube with a rubber septum.

-

Submerge the tube in liquid nitrogen until the mixture is completely frozen.

-

Open the stopcock to a high vacuum for 5 minutes to remove dissolved gases (specifically O₂, which quenches radicals and inhibits propagation)[8].

-

Close the stopcock and thaw the mixture in a room-temperature water bath.

-

Repeat this cycle at least three times. Backfill with ultra-pure Argon after the final cycle.

Step 3: Low-Temperature Photoirradiation

-

Place the Schlenk tube in a temperature-controlled photoreactor set to 20 °C (or lower, down to 0 °C using a recirculating chiller).

-

Irradiate with a 460 nm blue LED.

-

Expert Insight: The use of visible light rather than UV prevents non-specific photolysis or cleavage of the delicate hemiacetal ester bonds, which are sensitive to high-energy UV radiation[6].

-

Allow the reaction to proceed for the experimentally determined time (typically 4–12 hours) to reach the desired conversion.

Step 4: Quenching and Purification

-

Quench the polymerization by turning off the light source, opening the tube to ambient air, and adding a small amount of radical inhibitor (e.g., hydroquinone).

-

Dilute the mixture with a minimal amount of solvent and precipitate dropwise into a 10-fold excess of cold, vigorously stirred non-solvent (e.g., n-hexane or diethyl ether, depending on polymer solubility).

-

Collect the polymer by centrifugation or vacuum filtration. Dry under vacuum at room temperature for 24 hours.

-

Critical Warning: Do not use a heated vacuum oven (>40 °C), as this will trigger thermal dissociation of the HAE groups in the solid state[4].

Step 5: Characterization and Validation

-

¹H NMR Spectroscopy: Analyze the purified polymer in CDCl₃.

-

Validation Check: Confirm the presence of the characteristic acetal methine proton (typically δ 5.8–6.2 ppm). Ensure the absolute absence of vinyl ether protons (δ 4.0–4.5 ppm and 6.4–6.6 ppm), which would indicate undesired thermal dissociation[3].

-

-

Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (

) and dispersity (Đ). A successful Photo-RAFT process will yield a monomodal peak with Đ < 1.25.

References

1.[2] Kazama, A., & Kohsaka, Y. (2019). Radical polymerization of 'dehydroaspirin' with the formation of a hemiacetal ester skeleton: a hint for recyclable vinyl polymers. Polymer Chemistry, 10(22), 2764-2768. URL:[Link] 2.[4] Otsuka, H., Fujiwara, H., & Endo, T. (1999). Thermal dissociation behavior of polymers with hemiacetal ester moieties in the side chain: The effect of structure on dissociation temperature. Solid State Ionics. URL:[Link] 3.[5] Otsuka, H., & Endo, T. (2000). Poly(hemiacetal ester)s: New Class of Polymers with Thermally Dissociative Units in the Main Chain. Macromolecules, 33(10), 3528–3531. URL:[Link] 4.[8] /[9] Habibollahi, S., et al. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Macromolecules. URL:[Link] 5.[3] Neitzel, A. E., et al. (2019). Hydrolytically-Degradable Homo- and Copolymers of a Strained Exocyclic Hemiacetal Ester. Polymer Chemistry. URL:[Link] 6.[1] Bixenmann, L., et al. (2025). Hemiacetal Ester Side Chains as a Mild Protecting Group for Carboxylic Acids in Polycarbonate Backbones. Macromolecular Rapid Communications. URL:[Link] 7.[6] Chen, M., et al. (2016). Polymers and light: a love–hate relationship. Polymer Chemistry. URL:[Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Radical polymerization of ‘dehydroaspirin’ with the formation of a hemiacetal ester skeleton: a hint for recyclable vinyl polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polymers and light: a love–hate relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. Research Portal [researchdiscovery.drexel.edu]

- 9. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]

Application Note: 2-Hydroxypropan-2-yl prop-2-enoate as a Latent Acid Generator

[1]

Executive Summary

2-Hydroxypropan-2-yl prop-2-enoate (CAS: 50977-29-2) is a hemiacetal ester monomer.[1] It serves as a masked form of acrylic acid. Under ambient conditions, the carboxyl group is blocked by a labile 2-hydroxy-2-propyl moiety.[1] Upon heating to a critical threshold (typically

This transition drastically alters the polarity of the material (from hydrophobic ester to hydrophilic acid), enabling applications in:

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 2-Hydroxypropan-2-yl prop-2-enoate |

| Common Name | Acetone Hemiacetal Acrylate |

| CAS Number | 50977-29-2 |

| Molecular Formula | |

| Molecular Weight | 130.14 g/mol |

| Functionality | Monofunctional Acrylate (Polymerizable); Labile Hemiacetal Ester (Acid Generating) |

| Storage |

Mechanism of Acid Generation

The core utility of this compound lies in its thermal instability.[1] The hemiacetal ester linkage is in equilibrium with the free acid and ketone.[1] Heating shifts this equilibrium irreversibly towards dissociation if the volatile ketone is allowed to evaporate.

Reaction Equation:

Mechanism Visualization

The following diagram illustrates the pathway from the latent monomer state to the active acid state within a polymer matrix.

Figure 1: Transformation pathway of 2-Hydroxypropan-2-yl prop-2-enoate from latent ester to active acrylic acid.

Experimental Protocols

Handling and Storage (Critical)

Warning: Hemiacetal esters are kinetically unstable.[1] They are prone to hydrolysis by atmospheric moisture and premature thermal dissociation.

-

Storage: Store neat monomer at

under argon/nitrogen. -

Solvents: Use anhydrous, non-protic solvents (e.g., Propylene Glycol Methyl Ether Acetate - PGMEA, Anisole). Avoid alcohols or water, which induce trans-acetalization or hydrolysis.[1]

-

Inhibitor: Ensure 100-200 ppm MEHQ is present to prevent premature acrylate polymerization during storage.[1]

Protocol A: Synthesis of Acid-Labile Polymer

This protocol describes incorporating the LAG monomer into a copolymer for lithographic evaluation.[1]

Reagents:

-

Monomer A: 2-Hydroxypropan-2-yl prop-2-enoate (30 mol%) - The LAG[1]

-

Monomer B: Methyl Methacrylate (MMA) (70 mol%) - Matrix provider[1]

-

Initiator: AIBN (Azobisisobutyronitrile)[1]

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation: In a glovebox, dissolve Monomer A and Monomer B in THF (20 wt% solids).

-

Initiation: Add AIBN (1 mol% relative to total monomer).

-

Degassing: Seal the vessel and purge with nitrogen for 15 minutes to remove oxygen.

-

Polymerization: Heat the mixture to

for 12 hours.-

Note: Do not exceed

to avoid premature dissociation of the hemiacetal group during polymerization.[1]

-

-

Precipitation: Drop the reaction mixture into cold Hexane to precipitate the polymer.

-

Drying: Vacuum dry the polymer at room temperature (strictly

) for 24 hours.

Protocol B: Thermal Acid Generation & Solubility Switching

This protocol validates the acid generation capability.

Materials:

-

Polymer from Protocol A.[2]

-

Silicon wafers.

-

Developer: 2.38% TMAH (Tetramethylammonium hydroxide) or dilute NaOH.[1]

Workflow:

-

Formulation: Dissolve polymer in PGMEA (5-10 wt%).

-

Coating: Spin coat onto silicon wafer (1500 rpm, 30s).

-

Soft Bake:

for 60s (Remove solvent, keep LAG intact). -

Exposure/Patterning (Optional): If using a photo-thermal sensitizer.

-

Activation Bake (PEB): Heat wafer to

for 60-90 seconds . -

Development: Immerse in 2.38% TMAH for 30s.

Quantitative Characterization

To verify the conversion of the Latent Acid Generator, use FTIR spectroscopy before and after the Activation Bake.[1]

| Functional Group | Wavenumber ( | Change upon Activation ( |

| O-H (Hemiacetal) | ~3400 (Broad) | Disappears / Shifts to Acid O-H |

| C=O[1] (Ester) | ~1730 | Shifts to ~1700 (Carboxylic Acid dimer) |

| C-O-C (Acetal) | ~1100-1200 | Intensity Decreases |

| Mass Loss (TGA) | N/A | ~25-30% weight loss (Acetone evaporation) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Premature Gelation | Moisture in solvent caused hydrolysis.[1] | Use anhydrous solvents and molecular sieves. |

| No Solubility Change | Activation temperature too low. | Increase bake temp to |

| Film Thickness Loss | Volatilization of acetone. | This is intrinsic. Account for ~20% shrinkage in film design. |

| Poor Adhesion | Rapid gas evolution (acetone) causing bubbles.[1] | Ramp temperature slowly ( |

References

-

Hemiacetal Ester Exchanges and Mechanism

-

Thermal Acid Generators in Resists

-

King Industries.[8] "K-PURE® TAG Thermal Acid Generators Technical Data."

-

-

General Acetal Hydrolysis Mechanisms

-

Chemical Substance Data

Sources

- 1. EP2937732A1 - Photosensitive resin composition, method for producing heat-resistant resin film and display device - Google Patents [patents.google.com]

- 2. Hemiacetal Ester Side Chains as a Mild Protecting Group for Carboxylic Acids in Polycarbonate Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US20200183271A1 - Thermal acid generator and resist composition using same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. kingindustries.com [kingindustries.com]

Investigating the Copolymerization Kinetics of 2-Hydroxypropyl Acrylate and Styrene

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive framework for studying the free-radical copolymerization kinetics of 2-hydroxypropyl acrylate (HPA) with styrene (St). Understanding the kinetic parameters, specifically the monomer reactivity ratios, is critical for designing copolymers with tailored properties for applications in coatings, adhesives, and biomaterials.[1][2] This document outlines the theoretical underpinnings of copolymerization kinetics, provides detailed, field-proven experimental protocols for synthesis and characterization, and details the analytical methods for calculating reactivity ratios. By explaining the causality behind experimental choices, this guide equips researchers to not only execute the protocols but also to adapt them for novel copolymer systems.

Introduction and Scientific Rationale

The copolymerization of a functional monomer, such as 2-hydroxypropyl acrylate (HPA), with a traditional vinyl monomer like styrene offers a powerful route to synthesize materials that combine desirable structural and functional properties. HPA introduces hydroxyl groups along the polymer backbone, which serve as sites for crosslinking, enhance hydrophilicity, and improve adhesion.[3] Styrene, conversely, contributes rigidity, thermal stability, and hydrophobicity. The final properties of the resulting poly(HPA-co-St) are not merely an average of the homopolymers but are critically dependent on the microstructure of the copolymer chains—that is, the sequence distribution of HPA and St monomer units.

The sequence distribution is directly governed by the copolymerization kinetics, quantified by the monomer reactivity ratios (r_HPA and r_St). These ratios describe the preference of a growing polymer chain ending in a specific monomer unit to add the same or the other type of monomer. Therefore, the precise determination of these kinetic parameters is essential for predicting and controlling the copolymer composition and, consequently, its macroscopic properties. This guide provides the theoretical basis and practical workflows to achieve this.

Theoretical Framework: Understanding Copolymerization Kinetics

Free-radical copolymerization involves four distinct propagation reactions occurring simultaneously, as each of the two types of growing radical chain ends can react with either of the two monomers present.

The relative rates of these reactions are described by the Mayo-Lewis equation , which relates the composition of the copolymer being formed at any instant to the composition of the monomer feed:

d[M₁] / d[M₂] = ([M₁] / [M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where:

-

d[M₁]/d[M₂] is the molar ratio of monomer 1 (HPA) to monomer 2 (St) in the copolymer.

-

[M₁] and [M₂] are the molar concentrations of the monomers in the feed.

-

r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁ are the monomer reactivity ratios .

The values of r₁ and r₂ dictate the copolymer structure:

-

r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁.

-

r₁ < 1 : The growing chain ending in M₁ prefers to add M₂.

-

r₁ ≈ 1 : The growing chain shows no preference.

-

r₁r₂ ≈ 1 : An ideal random copolymer is formed.

-

r₁r₂ ≈ 0 : An alternating copolymer is favored.

Kinetic Models for Determining Reactivity Ratios

Because the Mayo-Lewis equation is a differential equation, its direct application requires that the monomer feed composition remains constant. This is experimentally achieved by carrying the polymerization to very low monomer conversion (<10%). Several linearized methods have been developed to solve for r₁ and r₂ from a series of low-conversion experiments.

-

Fineman-Ross (FR) Method : A widely used linear least-squares method.[4]

-

Kelen-Tüdős (KT) Method : An improvement on the FR method that introduces a constant (α) to provide a more even distribution of data points, reducing bias.[5][6]

Causality Note: While historically significant, these linear methods can be susceptible to statistical inaccuracies. Modern practice strongly recommends using integrated forms of the copolymerization equation or non-linear least-squares methods, which can handle data at higher conversions and are statistically more robust.[7][8] For the highest accuracy, an Error-in-Variables-Model (EVM) approach is considered the most appropriate technique.[9] This guide will detail the KT method for its illustrative value and widespread use, but researchers should consider advanced methods for definitive results.

Comprehensive Experimental and Analytical Protocols

This section provides a step-by-step guide to executing the copolymerization experiments and analyzing the products to determine the reactivity ratios.

Protocol 1: Free-Radical Solution Copolymerization

Rationale: Solution polymerization is chosen to maintain a homogeneous system and control viscosity. 1,4-dioxane is a suitable solvent as it dissolves both monomers and the resulting copolymer. AIBN (Azobisisobutyronitrile) is selected as the initiator due to its well-behaved, first-order decomposition kinetics and lack of interference with the hydroxyl group of HPA. The reaction temperature (70°C) ensures a suitable decomposition rate for AIBN. A series of experiments with varying initial monomer feed ratios is crucial for the subsequent kinetic analysis.

Materials:

-

Styrene (St), inhibitor removed (e.g., by passing through a column of basic alumina).

-

2-Hydroxypropyl acrylate (HPA), inhibitor removed.

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

1,4-Dioxane, anhydrous.

-

Methanol, reagent grade.

-

Schlenk flasks or similar reaction vessels with magnetic stir bars.

-

Nitrogen or Argon source for inert atmosphere.

Procedure:

-

Preparation : Prepare seven separate Schlenk flasks. To each flask, add AIBN (e.g., 0.05 g) and 1,4-dioxane (e.g., 20 mL).

-

Monomer Addition : Add the purified HPA and Styrene monomers to each flask according to the feed ratios specified in Table 1 . The total monomer concentration should be kept constant (e.g., 2 mol/L).

-

Degassing : Seal the flasks and subject each to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization. After the final thaw, backfill the flasks with an inert gas (N₂ or Ar).

-

Polymerization : Place the flasks in a preheated oil bath at 70°C and start magnetic stirring.

-

Termination : After a predetermined time (e.g., 45-90 minutes, short enough to ensure <10% conversion), quench the reactions by immersing the flasks in an ice-water bath and exposing the contents to air.

-

Isolation : Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol (e.g., 400 mL), with vigorous stirring.

-

Purification : Allow the precipitate to settle, then collect the polymer by filtration. Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomers and initiator fragments.

-

Drying : Dry the purified copolymer samples in a vacuum oven at 40-50°C to a constant weight.

-

Yield Calculation : Determine the mass of the dry polymer to calculate the percent conversion for each experiment. Confirm that conversion is below 10%.